5,7-Dimethylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylquinolin-8-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5th and 7th positions and an amine group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 5,7-dimethylquinoline-8-nitro derivative using stannous chloride dihydrate in ethanol . Another approach involves the use of main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Stannous chloride dihydrate in ethanol is frequently used for reduction reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,7-Dimethylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, facilitating the construction of complex molecules.
Medicine: It has shown promise in the synthesis of antimalarial, antibacterial, and antifungal agents.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can act as a ligand, forming complexes with metal ions. This property is exploited in coordination chemistry and catalysis. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of bioactive compounds .
Comparison with Similar Compounds
Quinoline: The parent compound, quinoline, lacks the methyl and amine groups present in 5,7-Dimethylquinolin-8-amine.
8-Aminoquinoline: Similar to this compound but without the methyl groups at the 5th and 7th positions.
5,7-Dimethylquinoline: Lacks the amine group at the 8th position.
Uniqueness: this compound is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various functionalized quinoline derivatives .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,7-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-8(2)10(12)11-9(7)4-3-5-13-11/h3-6H,12H2,1-2H3 |
InChI Key |
DRHJZHQVQPOHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.